1-(2-Chloropyridin-3-yl)propane-1,3-diol
Overview
Description
1-(2-Chloropyridin-3-yl)propane-1,3-diol is a chemical compound characterized by its molecular structure, which includes a chloropyridine ring and a propane-1,3-diol moiety
Biochemical Analysis
Biochemical Properties
1-(2-Chloropyridin-3-yl)propane-1,3-diol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the levels of specific proteins, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues can also affect its overall activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-3-yl)propane-1,3-diol can be synthesized through several methods, including:
Halogenation and Subsequent Reduction: Starting with 2-chloropyridine-3-carbaldehyde, the compound can undergo halogenation followed by reduction to introduce the propane-1,3-diol group.
Grignard Reaction: Reacting 2-chloropyridine-3-carbaldehyde with ethylene oxide in the presence of a Grignard reagent can yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyridin-3-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Primary, secondary, and tertiary alcohols.
Substitution Products: Amines, azides, and other substituted pyridines.
Scientific Research Applications
1-(2-Chloropyridin-3-yl)propane-1,3-diol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of various chemical products, such as agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2-Chloropyridin-3-yl)propane-1,3-diol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Chloropyridine-3-boronic acid
1-(2-Chloropyridin-3-yl)ethanone
2-Chloropyridine-3-carbaldehyde
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Biological Activity
1-(2-Chloropyridin-3-yl)propane-1,3-diol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Chemical Formula: CHClNO
- Molecular Weight: 201.63 g/mol
- CAS Number: 504-63-2
The compound features a chloropyridine ring, which is known for enhancing biological activity due to its ability to participate in various interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing chloropyridine moieties. For instance, a related study developed a series of pyridine-based analogues that demonstrated significant antiviral activity against HIV-1, with some compounds achieving half-maximal inhibitory concentrations (IC) as low as 63 nM . The incorporation of the chloropyridine group in these analogues was crucial for their enhanced solubility and selectivity, indicating a promising avenue for further drug development.
Antitumor Activity
This compound has also been investigated for its antitumor properties. A study focused on the inhibition of PRP4 kinase, which is essential for cancer cell survival, found that certain pyridine derivatives could significantly reduce the viability of cancer cell lines. The results suggested that targeting kinases like PRP4 with compounds featuring chloropyridine could lead to effective cancer therapies .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in viral replication and tumor growth. The presence of the chloropyridine moiety likely contributes to its ability to form hydrogen bonds and engage in π-π stacking interactions with target proteins.
Study 1: Antiviral Efficacy
In a preclinical study focusing on HIV-1 entry antagonists, researchers synthesized several pyridine derivatives and evaluated their antiviral efficacy. One notable analogue exhibited an IC value of 89 nM against HIV-1 HXB2. This study underscored the potential of pyridine-containing compounds in developing new antiviral therapies .
Study 2: Cancer Cell Viability
Another investigation assessed the impact of PRP4 kinase inhibitors on various cancer cell lines. By employing RNA interference techniques to inhibit PRP4 activity, researchers observed a marked decrease in cell viability and increased apoptosis in treated cells. This highlights the therapeutic potential of targeting PRP4 with small molecules like this compound .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Compound Structure | Biological Activity | Observations |
---|---|---|
Pyridine Derivative | Antiviral | Improved solubility and potency |
Chloropyridine-based Analogues | Antitumor | Significant reduction in cell viability |
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c9-8-6(2-1-4-10-8)7(12)3-5-11/h1-2,4,7,11-12H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMNTRYDKIYTMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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